
FCLA Free Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has the molecular formula C36H27N5O7S and a molecular weight of 673.70 g/mol . This compound is known for its ability to emit light, making it valuable in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FCLA Free Acid involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Imidazo[1,2-a]pyrazin-3-one Core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the Fluoresceinyl Group: This step requires the use of thiourea derivatives to introduce the fluoresceinyl moiety.
Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:
Batch Processing: Large quantities of reactants are processed in batches to control the reaction environment.
Continuous Flow Synthesis: This method allows for continuous production, improving efficiency and reducing production time.
化学反応の分析
Types of Reactions: FCLA Free Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized fluorescein derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
FCLA Free Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chemiluminescence reagent for detecting various chemical species.
Biology: Employed in imaging techniques to study biological processes at the cellular level.
Medicine: Utilized in diagnostic assays to detect specific biomarkers.
Industry: Applied in quality control processes to monitor the presence of specific compounds.
作用機序
FCLA Free Acid can be compared with other chemiluminescence reagents, such as:
Luminol: Known for its use in forensic science for detecting blood traces.
Lucigenin: Used in biological assays to measure superoxide production.
Acridinium Esters: Employed in immunoassays for detecting specific antigens.
Uniqueness: this compound is unique due to its specific structure, which allows for efficient light emission at longer wavelengths. This makes it particularly useful in applications requiring high sensitivity and specificity.
類似化合物との比較
- Luminol
- Lucigenin
- Acridinium Esters
特性
分子式 |
C36H29N5O7S |
|---|---|
分子量 |
675.7 g/mol |
IUPAC名 |
2-[4-[carbamothioyl-[2-[4-(3-hydroxy-2-methylimidazo[1,2-a]pyrazin-6-yl)phenoxy]ethyl]amino]-3,6-dihydroxy-9H-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C36H29N5O7S/c1-19-34(44)41-18-27(38-17-30(41)39-19)20-6-9-22(10-7-20)47-15-14-40(36(37)49)32-28(43)13-12-26-31(23-4-2-3-5-24(23)35(45)46)25-11-8-21(42)16-29(25)48-33(26)32/h2-13,16-18,31,42-44H,14-15H2,1H3,(H2,37,49)(H,45,46) |
InChIキー |
PJRMHHQBFMTOHN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C=C(N=CC2=N1)C3=CC=C(C=C3)OCCN(C4=C(C=CC5=C4OC6=C(C5C7=CC=CC=C7C(=O)O)C=CC(=C6)O)O)C(=S)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


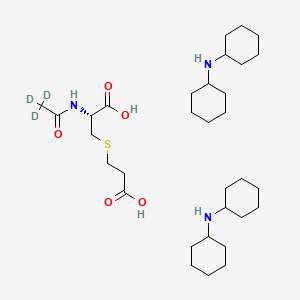
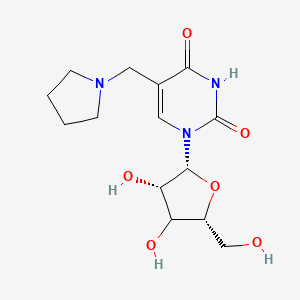
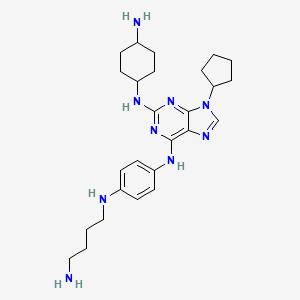
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(6-chloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12406977.png)
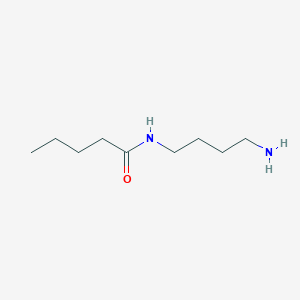
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407000.png)
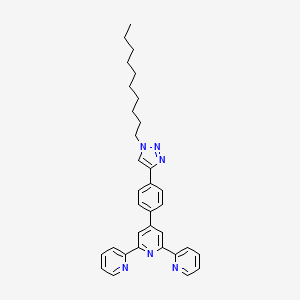

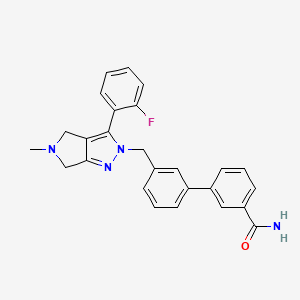
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
